4-(4,4-Difluorocyclohexyl)aniline

Description

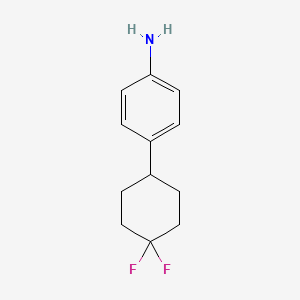

4-(4,4-Difluorocyclohexyl)aniline is an aromatic amine derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4 and 4' positions, attached to an aniline group. The molecular formula is C₁₂H₁₄F₂N, with a calculated molecular weight of 210.25 g/mol. The difluoro substitution on the cyclohexyl ring introduces significant electronic and steric effects, influencing its physical properties (e.g., polarity, boiling point) and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

4-(4,4-difluorocyclohexyl)aniline |

InChI |

InChI=1S/C12H15F2N/c13-12(14)7-5-10(6-8-12)9-1-3-11(15)4-2-9/h1-4,10H,5-8,15H2 |

InChI Key |

AKTVBQDIOJWQSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluorocyclohexyl)aniline typically involves the reaction of 4,4-difluorocyclohexanone with aniline under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 4,4-difluorocyclohexanone and aniline.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent like sodium borohydride.

Product Formation: The desired product, this compound, is obtained after purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate the precursor compounds.

Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

Industrial Applications: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluorocyclohexyl)aniline involves its interaction with specific molecular targets. The difluorocyclohexyl group enhances its binding affinity to certain receptors and enzymes. This interaction can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

4-Hexyloxyaniline

- Structure : Aniline substituted with a hexyloxy group (-O-C₆H₁₃).

- Key Differences :

- The hexyloxy chain increases lipophilicity, favoring membrane permeability in biological systems, whereas the difluorocyclohexyl group in 4-(4,4-Difluorocyclohexyl)aniline provides rigidity and electronegativity.

- Applications: 4-Hexyloxyaniline is used in organic synthesis and materials research, particularly in liquid crystal development . In contrast, the fluorine atoms in the target compound may enhance its utility in medicinal chemistry for drug candidate optimization.

4-(4-Ethylcyclohexyl)aniline

- Structure : Cyclohexyl ring substituted with an ethyl group (-CH₂CH₃) at the 4-position, attached to aniline.

- Key Differences :

- Electronic Effects : The ethyl group is electron-donating, slightly increasing the electron density of the aniline moiety, whereas fluorine atoms are electron-withdrawing, reducing basicity.

- Molecular Weight : 4-(4-Ethylcyclohexyl)aniline has a molecular weight of 203.33 g/mol (C₁₄H₂₁N), making it lighter than the difluoro analog (210.25 g/mol) despite having more carbons.

- Applications : Used as an intermediate in polymer and dye synthesis . The difluoro variant’s electronegativity may broaden its reactivity in cross-coupling reactions.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A phenolic acid with a propenoic acid side chain.

- Key Differences :

- Unlike the aniline derivatives, caffeic acid has carboxylic acid and hydroxyl groups, enabling antioxidant activity and metal chelation.

- Applications: Widely studied in pharmacology and nutraceuticals for anti-inflammatory properties . The target compound’s amine group and fluorinated cyclohexane suggest divergent applications, such as kinase inhibitor synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The electron-withdrawing fluorine atoms in 4-(4,4-Difluorocycloclohexyl)aniline may reduce nucleophilicity of the aniline group compared to ethyl-substituted analogs, affecting its participation in electrophilic aromatic substitution .

- Solubility : Fluorine’s polarity could enhance solubility in polar aprotic solvents (e.g., DMF) relative to 4-Hexyloxyaniline, which is more lipophilic .

- Thermal Stability : Cyclohexyl rigidity and fluorine’s strong C-F bonds may increase thermal stability, making the compound suitable for high-temperature reactions.

Biological Activity

4-(4,4-Difluorocyclohexyl)aniline is a compound that has garnered interest in various fields, including medicinal chemistry and biological research. Its unique structural features, particularly the difluorocyclohexyl moiety, contribute to its biological activity. This article delves into the biological activities associated with this compound, summarizing key findings from diverse research studies.

The compound this compound is characterized by its aniline structure with a difluorinated cyclohexyl group. This configuration enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorocyclohexyl group enhances binding affinity, which can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, studies have shown that derivatives of this compound can inhibit ATPase activity in P-glycoprotein (P-gp), a critical protein involved in drug transport and resistance mechanisms in cancer cells. The compound demonstrated an IC50 value of approximately 0.1 μM in inhibiting ATPase activity, highlighting its potential as a modulator in drug resistance scenarios .

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in reversing drug resistance in cancer cell lines. In vitro studies have shown that it can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines, suggesting a role in overcoming multidrug resistance (MDR) by inhibiting P-gp .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities. Its fluorinated structure may enhance interactions with inflammatory mediators, although specific pathways and mechanisms remain under investigation.

Study on P-glycoprotein Modulation

A significant study focused on the modulation of P-glycoprotein by this compound derivatives revealed that these compounds could effectively inhibit P-gp activity. This was demonstrated through ATP hydrolysis assays where the presence of the compound significantly increased the ATPase activity associated with P-gp inhibition .

Drug Resistance Reversal

Another notable case involved the use of this compound in reversing resistance against doxorubicin and vincristine in SW620/Ad300 cell lines. The results indicated that treatment with 10 μM concentrations led to a marked decrease in resistance profiles, suggesting potential applications in combination therapies for cancer treatment .

Data Summary

| Activity | IC50 Value | Notes |

|---|---|---|

| ATPase Inhibition (P-gp) | ~0.1 μM | Significant modulation of drug resistance |

| Anticancer Activity | - | Reversal of resistance to paclitaxel |

| Anti-inflammatory Activity | - | Potential interactions with inflammatory mediators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.